molecular formula C15H14N4O4 B14946115 [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester

[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester

Cat. No.: B14946115
M. Wt: 314.30 g/mol
InChI Key: UHNXXLDZSCCVIU-UHFFFAOYSA-N
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Description

METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE is a complex organic compound with a unique structure that includes a pyridazine ring, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE typically involves multiple steps, starting with the preparation of the pyridazine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can provide the anticipated product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and carbamate compounds. Examples include:

Uniqueness

METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

methyl N-[5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazin-3-yl]carbamate

InChI

InChI=1S/C15H14N4O4/c1-9-12(8-16)14(20)19(18-13(9)17-15(21)23-3)10-4-6-11(22-2)7-5-10/h4-7H,1-3H3,(H,17,18,21)

InChI Key

UHNXXLDZSCCVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1NC(=O)OC)C2=CC=C(C=C2)OC)C#N

solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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